molecular formula C19H12N4 B11839204 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile CAS No. 919785-69-6

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile

Katalognummer: B11839204
CAS-Nummer: 919785-69-6
Molekulargewicht: 296.3 g/mol
InChI-Schlüssel: MXKANXCBRKTACL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile is an organic compound that belongs to the class of indole derivatives Indoles are heterocyclic compounds containing a pyrrole ring fused to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile typically involves the Fischer indole synthesis method. This method includes the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst, such as methanesulfonic acid, under reflux conditions in methanol. The resulting tricyclic indole is then further reacted with appropriate reagents to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and equipment to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Indole Derivatives: Compounds like 3-(1-Isonicotinoyl-3-(substituted-2-phenyl-1H-indol-3-yl)-1H-pyrazol-5-yl)-2H-chromen-2-one.

    Pyridazine Derivatives: Compounds like 4-amino-3,5-dimethylpyridazine.

Uniqueness

5-(2-Phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile is unique due to its specific structural features, which combine the indole and pyridazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Eigenschaften

CAS-Nummer

919785-69-6

Molekularformel

C19H12N4

Molekulargewicht

296.3 g/mol

IUPAC-Name

5-(2-phenyl-1H-indol-3-yl)pyridazine-4-carbonitrile

InChI

InChI=1S/C19H12N4/c20-10-14-11-21-22-12-16(14)18-15-8-4-5-9-17(15)23-19(18)13-6-2-1-3-7-13/h1-9,11-12,23H

InChI-Schlüssel

MXKANXCBRKTACL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CN=NC=C4C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.